molecular formula C19H26N2O4 B14871894 N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine

Cat. No.: B14871894
M. Wt: 346.4 g/mol
InChI Key: UKLXWHZSZYVBQX-UHFFFAOYSA-N
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Description

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclohexene ring, an ethyl chain, and a methoxyphenyl group attached to an asparagine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene derivative, which can be synthesized from cyclohexanone through α-bromination followed by treatment with a base . The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents. The final step involves coupling the cyclohexene and methoxyphenyl derivatives with asparagine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C19H26N2O4/c1-25-17-10-6-5-9-15(17)21-18(22)13-16(19(23)24)20-12-11-14-7-3-2-4-8-14/h5-7,9-10,16,20H,2-4,8,11-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

UKLXWHZSZYVBQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCC2=CCCCC2

Origin of Product

United States

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